3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide
Overview
Description
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide is a quaternary ammonium compound It is characterized by its complex structure, which includes a quinuclidine core, a benzyl group, and a long alkyl chain terminated with a pyrrolidinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide typically involves multiple steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the quinuclidine core in the presence of a base such as sodium hydroxide.
Alkylation to Form the Long Chain: The long alkyl chain is attached through a series of alkylation reactions, often using alkyl halides and strong bases like potassium tert-butoxide.
Introduction of the Pyrrolidinium Moiety: The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring using methyl iodide, followed by the addition of iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinuclidine core, potentially leading to the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and pyrrolidinium moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under anhydrous conditions to facilitate nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.
Biology
In biological research, it serves as a model compound for studying the interactions of quaternary ammonium compounds with biological membranes, providing insights into membrane permeability and ion
Properties
IUPAC Name |
3-benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azoniabicyclo[2.2.2]octane;diiodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2.2HI/c1-29(19-12-13-20-29)18-10-5-3-2-4-6-11-21-30-22-16-27(17-23-30)28(25-30)24-26-14-8-7-9-15-26;;/h7-9,14-15,27-28H,2-6,10-13,16-25H2,1H3;2*1H/q+2;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJRUQCMSZSMJY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943670 | |
Record name | 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21252-33-5 | |
Record name | Quinuclidinium, 3-benzyl-1-(9-(1-methylpyrrolidinio)nonyl)-, diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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